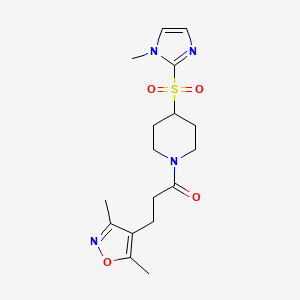

![molecular formula C23H25N3O3 B2519146 Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate CAS No. 915188-52-2](/img/structure/B2519146.png)

Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate, commonly known as EDBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EDBA is a synthetic compound that is produced in a laboratory setting using specific synthesis methods.

Aplicaciones Científicas De Investigación

Greener Synthesis and Anti-tumor Applications

- Greener Synthesis: A study discusses the environmentally-friendly synthesis of pyrrolo[1,2-a]benzimidazoles from commercial o-(pyrrolidin-1-yl)anilines using hydrogen peroxide in ethyl acetate, avoiding the need for organic-aqueous extraction and chromatography. This method could potentially be applied to synthesize compounds structurally similar to the specified ethyl acetate derivative (Sweeney et al., 2017).

Catalytic Synthesis

- Ionic Liquid Catalysis: The use of ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) under ultrasonic irradiation for the synthesis of imidazoles suggests a potential route for synthesizing related benzimidazole derivatives at room temperature, highlighting a catalytic approach that could be relevant for creating similar compounds with efficiency and environmental benefits (Zang et al., 2010).

Heterocyclic Compound Reactions

- Heterocyclic Addition Reactions: Research on the reactions of benzimidazoles possessing an activated 2-methylene group with acetylenic esters to yield various heterocyclic compounds including pyrrolo-, pyrido-, and azepino-[1,2-a]benzimidazoles could inform on the reactivity and potential applications of the specified compound in synthesizing novel heterocyclic structures (Acheson & Verlander, 1972).

Pharmaceutical Applications

- Antinociceptive Activity: A study on (1-benzyl-2(3H)-benzimidazolon-3-yl)acetic acid derivatives, which showed potent antinociceptive activity, suggests potential pharmaceutical applications for benzimidazole derivatives, which could extend to the specified ethyl acetate compound if its structure and activity align with those studied (Nacak et al., 1999).

Propiedades

IUPAC Name |

ethyl 2-[2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-4-29-21(28)14-25-19-11-6-5-10-18(19)24-23(25)17-12-20(27)26(13-17)22-15(2)8-7-9-16(22)3/h5-11,17H,4,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFXXKUCOUTXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}ethoxy)benzoic acid](/img/no-structure.png)

![2,4-difluoro-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-3-carboxamide](/img/structure/B2519066.png)

![4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2519072.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2519084.png)

![2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2519086.png)